molecular formula C17H14F3N3O2S B12412705 Celecoxib-d3 (methyl-d3)

Celecoxib-d3 (methyl-d3)

Cat. No.: B12412705
M. Wt: 384.4 g/mol
InChI Key: RZEKVGVHFLEQIL-FIBGUPNXSA-N
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Description

Celecoxib-d3 (methyl-d3) is a deuterium-labeled analog of celecoxib, a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2). This compound is used in pharmacokinetic studies to understand the metabolism and distribution of celecoxib in the body. The deuterium labeling helps in tracking the compound more accurately in biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of celecoxib-d3 (methyl-d3) involves the incorporation of deuterium atoms into the celecoxib molecule. One common method is the deuteration of 4-methylacetophenone to obtain 4-methyl-d3-acetophenone, which is then used in a Claisen condensation reaction with ethyl trifluoroacetate to form 4,4,4-trifluoro-1-(4-methyl-d3-phenyl)-butane-1,3-dione. This intermediate undergoes a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to yield celecoxib-d3 (methyl-d3) .

Industrial Production Methods

Industrial production of celecoxib-d3 (methyl-d3) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow synthesis has been employed to improve reaction times and reduce chemical exposure .

Chemical Reactions Analysis

Types of Reactions

Celecoxib-d3 (methyl-d3) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Celecoxib-d3 (methyl-d3) is widely used in scientific research, including:

Mechanism of Action

Celecoxib-d3 (methyl-d3) exerts its effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The selective inhibition of COX-2 over COX-1 reduces the risk of gastrointestinal side effects commonly associated with nonselective NSAIDs .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: The non-deuterated version of celecoxib.

    Nimesulide: Another selective COX-2 inhibitor.

    Rofecoxib: A selective COX-2 inhibitor with a similar mechanism of action.

Uniqueness

Celecoxib-d3 (methyl-d3) is unique due to its deuterium labeling, which allows for more precise tracking in pharmacokinetic studies. This labeling can also affect the metabolic stability and pharmacokinetics of the compound, potentially leading to improved drug properties .

Properties

Molecular Formula

C17H14F3N3O2S

Molecular Weight

384.4 g/mol

IUPAC Name

4-[5-[4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3

InChI Key

RZEKVGVHFLEQIL-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F

Origin of Product

United States

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